N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Treatment of Benign Prostatic Hyperplasia
The compound has been found to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that it could be used in the treatment of benign prostatic hyperplasia .
Antagonist of α1D/1A Adrenoceptors
The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . This suggests that it could be used as an antagonist of α1D/1A adrenoceptors .
Inhibition of Cell Viability
The compound has been found to exhibit significant cell viability inhibition . This suggests that it could be used in treatments that require the inhibition of cell viability .
Induction of Apoptosis
The compound has been found to induce apoptosis . This suggests that it could be used in treatments that require the induction of apoptosis .
Antibacterial Activity
The compound has been found to exhibit antibacterial activity . This suggests that it could be used in the treatment of bacterial infections .
Modulation of Pharmacokinetic Properties
The compound has been found to positively modulate the pharmacokinetic properties of a drug substance . This suggests that it could be used to improve the pharmacokinetic properties of other drugs .
Wirkmechanismus
Target of Action
The compound, also known as N-benzyl-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, primarily targets α1D/1A-adrenoceptors . These receptors play a significant role in various neurological conditions .
Mode of Action
The compound exhibits high subtype-selectivity to both α1D- and α1A-adrenoceptors . It is known to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that the compound interacts with its targets and induces changes that lead to apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to apoptosis. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are affected by the compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in BPH-1 .
Result of Action
The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-13-15-29(16-14-28)23-24(26-12-11-25-23)32-18-22(30)27-17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLHZYGHXIWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.